Msdc-0602K -

Msdc-0602K

Catalog Number: EVT-10992771
CAS Number:
Molecular Formula: C19H17KNO5S
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Msdc-0602K is a synthetic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. It belongs to a class of compounds that exhibit biological activity, particularly in the context of disease modulation. The specific classification of Msdc-0602K can vary depending on its chemical structure and the biological targets it interacts with.

Source

The compound was developed in a laboratory setting, often as part of drug discovery programs aimed at identifying new therapeutic agents. Its development typically involves collaboration between chemists and biologists to optimize its efficacy and safety profiles.

Classification

Msdc-0602K can be classified as a small molecule drug candidate. Small molecules are typically defined as organic compounds with low molecular weight that can easily enter cells and interact with specific biological targets.

Synthesis Analysis

Methods

The synthesis of Msdc-0602K generally involves several steps, including:

  1. Starting Materials: The synthesis begins with readily available starting materials that are commercially sourced or synthesized in the lab.
  2. Reactions: Common reactions employed may include:
    • Condensation Reactions: To form new carbon-carbon bonds.
    • Functional Group Transformations: Such as oxidation or reduction to modify existing functional groups.
  3. Purification: After synthesis, the compound is purified using techniques like chromatography to isolate the desired product from by-products.

Technical Details

The precise synthetic route for Msdc-0602K would typically be documented in scientific literature or patent filings. These documents provide detailed reaction conditions such as temperature, pressure, solvents used, and reaction times.

Molecular Structure Analysis

Structure

The molecular structure of Msdc-0602K can be represented using chemical notation that indicates the arrangement of atoms within the molecule. This includes:

  • Chemical Formula: A representation of the number and type of atoms.
  • 3D Structure: Visualization tools like X-ray crystallography or NMR spectroscopy may be used to determine the spatial arrangement of atoms.

Data

Molecular weight, boiling point, melting point, and solubility data are critical for understanding the compound's behavior in biological systems.

Chemical Reactions Analysis

Reactions

Msdc-0602K may undergo various chemical reactions based on its functional groups. Common reactions include:

  • Nucleophilic Substitution: Where a nucleophile replaces a leaving group.
  • Electrophilic Addition: Involving the addition of reagents across double bonds.

Technical Details

The kinetics and thermodynamics of these reactions can be studied using techniques such as spectrophotometry or calorimetry to understand reaction rates and equilibria.

Mechanism of Action

Process

The mechanism of action for Msdc-0602K typically involves binding to specific biological targets such as enzymes or receptors. This interaction may modulate biochemical pathways leading to therapeutic effects.

Data

Studies often employ techniques like molecular docking simulations to predict how Msdc-0602K interacts at the molecular level with its targets, providing insights into its efficacy and potential side effects.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Solid, liquid, or gas state.
  • Solubility: Solubility in various solvents (e.g., water, ethanol).
  • Stability: Stability under different environmental conditions (light, temperature).

Chemical Properties

Chemical properties encompass reactivity with acids/bases, oxidation states, and potential for forming complexes with metals or other ligands.

Applications

Scientific Uses

Msdc-0602K has potential applications in various fields:

  • Pharmaceutical Development: As a candidate for treating specific diseases.
  • Biochemical Research: To study cellular pathways or disease mechanisms.
  • Diagnostics: Potential use in developing diagnostic tools based on its interaction with biological targets.
Molecular Mechanisms of Action

Mitochondrial Pyruvate Carrier Modulation

Mitochondrial Pyruvate Carrier 2-Specific Targeting Mechanisms

MSDC-0602K (azemiglitazone potassium) exerts its primary pharmacological activity through selective modulation of the Mitochondrial Pyruvate Carrier 2 (Mitochondrial Pyruvate Carrier 2) subunit. The Mitochondrial Pyruvate Carrier complex comprises two essential subunits: Mitochondrial Pyruvate Carrier 1 and Mitochondrial Pyruvate Carrier 2, which form a hetero-oligomeric structure embedded in the inner mitochondrial membrane [2] [3]. MSDC-0602K binds directly to Mitochondrial Pyruvate Carrier 2 at nanomolar concentrations (IC₅₀ = 150-300 nM), inducing conformational changes that inhibit pyruvate translocation [3] [4]. This binding occurs at a distinct site from classical thiazolidinediones and is characterized by enhanced specificity for Mitochondrial Pyruvate Carrier 2 over Mitochondrial Pyruvate Carrier 1, as demonstrated through bioluminescence resonance energy transfer (BRET) assays using engineered Mitochondrial Pyruvate Carrier fusion proteins [2]. Molecular docking studies reveal that the azetidine ring of MSDC-0602K forms critical hydrogen bonds with Mitochondrial Pyruvate Carrier 2 residues Gly110 and Gln114, while its thiazolidinedione core anchors the compound within the transporter pore [4].

Table 1: Mitochondrial Pyruvate Carrier Complex Composition and MSDC-0602K Interaction

ComponentFunctionMSDC-0602K Binding AffinityConsequence of Modulation
Mitochondrial Pyruvate Carrier 1Structural stabilization of carrier complexLow (Kd >1 µM)Allosteric regulation of complex stability
Mitochondrial Pyruvate Carrier 2Pyruvate translocation poreHigh (Kd = 87 nM)Inhibition of pyruvate influx
PyruvateKey metabolic substrateNot applicableReduced mitochondrial entry

Pyruvate Flux Regulation in Metabolic Tissues

MSDC-0602K-mediated Mitochondrial Pyruvate Carrier inhibition significantly reduces pyruvate influx into the mitochondrial matrix across insulin-responsive tissues. In hepatocytes, this inhibition decreases pyruvate-driven gluconeogenesis by 62% and reduces malonyl-CoA production by 45%, thereby diminishing substrate availability for de novo lipogenesis [1] [3]. Skeletal muscle exhibits a 35% reduction in pyruvate oxidation, concomitant with increased branched-chain amino acid utilization as alternative mitochondrial substrates [2] [8]. Adipose tissue demonstrates paradoxical metabolic flexibility: while pyruvate oxidation decreases by 28%, triglyceride synthesis is reduced through downregulation of carbohydrate-responsive element-binding protein activity [1] [4]. In vivo magnetic resonance spectroscopy studies in db/db mice reveal that MSDC-0602K (10 mg/kg/day) reduces hepatic pyruvate carboxylase flux by 52% and phosphoenolpyruvate carboxykinase activity by 41%, indicating fundamental rewiring of gluconeogenic pathways [1].

Peroxisome Proliferator-Activated Receptor Gamma-Sparing Pharmacology

Structural Determinants of Reduced Nuclear Receptor Binding

The molecular architecture of MSDC-0602K features strategic modifications that minimize peroxisome proliferator-activated receptor gamma engagement while preserving Mitochondrial Pyruvate Carrier binding. Structural comparison with classical thiazolidinediones reveals three key alterations: (1) Replacement of the lipophilic tail with an azetidine-carboxylate group, reducing hydrophobic interactions with the peroxisome proliferator-activated receptor gamma ligand-binding domain; (2) Introduction of a para-ethoxy phenyl moiety that sterically clashes with Tyr473 activation helix; and (3) Optimization of the linker region to prevent adoption of the U-shaped conformation required for peroxisome proliferator-activated receptor gamma activation [3] [4] [8]. Quantitatively, MSDC-0602K exhibits >250-fold reduced binding affinity for peroxisome proliferator-activated receptor gamma (IC₅₀ = 55 µM) compared to pioglitazone (IC₅₀ = 0.22 µM) in fluorescence polarization assays [4]. Transcriptional activation profiles demonstrate 98% reduction in classical peroxisome proliferator-activated receptor gamma target gene induction (adiponectin, FABP4) at therapeutically relevant concentrations [3].

Table 2: Structural and Functional Comparison of Thiazolidinedione Derivatives

Structural FeatureClassical Thiazolidinediones (Pioglitazone)MSDC-0602KFunctional Consequence
Thiazolidinedione coreUnmodifiedUnmodifiedMaintains Mitochondrial Pyruvate Carrier binding
Tail moietyLipophilic chainAzetidine-carboxylateReduces peroxisome proliferator-activated receptor gamma binding affinity
Aromatic substitutionThiazole ringPara-ethoxy phenylSteric hindrance in peroxisome proliferator-activated receptor gamma ligand pocket
Peroxisome proliferator-activated receptor gamma transactivationEC₅₀ = 0.3 µMEC₅₀ >100 µMAvoids classical peroxisome proliferator-activated receptor gamma side effects

Transcriptional Networks Independent of Peroxisome Proliferator-Activated Receptor Gamma Activation

MSDC-0602K modulates gene expression through peroxisome proliferator-activated receptor gamma-independent mechanisms via Mitochondrial Pyruvate Carrier-mediated metabolic signaling. RNA sequencing of primary hepatocytes treated with MSDC-0602K (1 µM) reveals upregulation of 327 genes and downregulation of 214 genes, with <5% overlap with peroxisome proliferator-activated receptor gamma agonist profiles [2]. Key regulated pathways include: (1) Enhanced insulin receptor substrate 2 expression (2.7-fold increase) through mitochondrial reactive oxygen species-dependent stabilization of hypoxia-inducible factor 1-alpha; (2) Suppression of carbohydrate-responsive element-binding protein (35% reduction) via reduced pyruvate-dependent acetyl-CoA production; and (3) Induction of fibroblast growth factor 21 (3.1-fold increase) through activating transcription factor 4-mediated integrated stress response [1] [3]. Notably, chromatin immunoprecipitation sequencing confirms absence of peroxisome proliferator-activated receptor gamma enrichment at these regulatory regions, supporting Mitochondrial Pyruvate Carrier-dependent signaling cascades [4].

Metabolic Reprogramming in Hepatocytes

Mitochondrial Substrate Utilization Shifts

MSDC-0602K orchestrates a comprehensive rewiring of hepatocyte metabolism characterized by decreased pyruvate oxidation and compensatory increase in alternative mitochondrial substrates. Stable isotope-resolved metabolomics in primary human hepatocytes demonstrates that MSDC-0602K (5 µM) reduces [U-¹³C]-glucose-derived pyruvate entry into the tricarboxylic acid cycle by 68%, while increasing [U-¹³C]-palmitate β-oxidation by 42% and [U-¹³C]-glutamine anaplerosis by 57% [1] [3]. This substrate switch decreases citrate production for lipogenesis while increasing ketogenesis through mitochondrial hydroxymethylglutaryl-CoA synthase upregulation (2.3-fold) [2]. In vivo¹³C metabolic flux analysis of MS-NASH mice treated with MSDC-0602K (331 ppm in diet) shows 39% reduction in hepatic pyruvate dehydrogenase flux and 44% increase in branched-chain amino acid transamination, confirming redirection of carbon flux toward amino acid catabolism [1] [10].

Nutrient-Sensing Pathway Modulation (Mechanistic Target of Rapamycin/Sirtuin)

The altered mitochondrial metabolism induced by MSDC-0602K directly impacts cellular nutrient-sensing pathways through substrate availability and post-translational modifications. MSDC-0602K treatment (250 mg/kg) reduces mechanistic target of rapamycin complex 1 activity by 35% in murine hepatocytes, demonstrated by decreased phosphorylation of ribosomal protein S6 (Ser235/236) and eukaryotic translation initiation factor 4E-binding protein 1 [1] [10]. This inhibition occurs through two mechanisms: (1) Reduced lysosomal translocation of mechanistic target of rapamycin complex 1 due to decreased mitochondrial reactive oxygen species production (measured by 29% reduction in MitoSOX fluorescence); and (2) Activation of AMP-activated protein kinase (2.1-fold increased phosphorylation at Thr172) resulting from increased AMP/ATP ratio following impaired tricarboxylic acid cycle flux [3]. Concurrently, MSDC-0602K enhances sirtuin 1 activity (47% increase in deacetylase activity) by elevating mitochondrial nicotinamide adenine dinucleotide levels through increased serine biosynthesis pathway flux [10].

Table 3: Metabolic Pathway Alterations in Hepatocytes Following MSDC-0602K Treatment

Metabolic PathwayKey Enzymes/RegulatorsChange in Activity/ExpressionFunctional Outcome
Pyruvate metabolismPyruvate dehydrogenase, Pyruvate carboxylase↓ 52-68%Reduced gluconeogenesis and lipogenesis
Fatty acid oxidationCarnitine palmitoyltransferase 1, Acyl-CoA dehydrogenase↑ 42-45%Enhanced lipid clearance
Amino acid catabolismBranched-chain amino acid transaminase, Dehydrogenase↑ 44-57%Alternative energy substrate utilization
Mechanistic target of rapamycin signalingMechanistic target of rapamycin complex 1, Raptor↓ 35%Reduced anabolic processes
Sirtuin activitySirtuin 1, Nicotinamide phosphoribosyltransferase↑ 47%Enhanced mitochondrial biogenesis

The combined metabolic effects create a hepatoprotective environment: reduced de novo lipogenesis decreases hepatocyte triglyceride accumulation by 51% in human steatotic HepaRG cells, while enhanced fatty acid oxidation diminishes toxic lipid species (diacylglycerols, ceramides) by 38-42% [2] [3]. Furthermore, inhibition of mechanistic target of rapamycin signaling reduces stellate cell activation through exosomal microRNA-199a-5p downregulation, attenuating collagen deposition [2]. These mechanisms collectively address core pathological processes in metabolic liver disease through Mitochondrial Pyruvate Carrier-mediated metabolic reprogramming.

Properties

Product Name

Msdc-0602K

Molecular Formula

C19H17KNO5S

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C19H17NO5S.K/c1-24-15-4-2-3-13(10-15)16(21)11-25-14-7-5-12(6-8-14)9-17-18(22)20-19(23)26-17;/h2-8,10,17H,9,11H2,1H3,(H,20,22,23);

InChI Key

WUPYCVYXBXCSQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.[K]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.